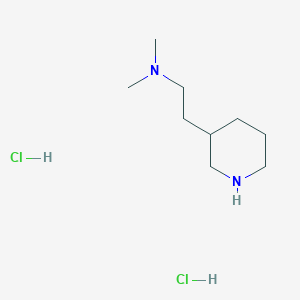

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride

Description

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₂Cl₂N₂ |

| Molecular Weight | 229.19 g/mol |

| IUPAC Name | N,N-Dimethyl-2-(piperidin-3-yl)ethanamine dihydrochloride |

| SMILES | CN(C)CCC1CCNCC1.Cl.Cl |

| CAS Number | 1219960-73-2 |

The piperidine ring adopts a chair conformation, minimizing steric strain, while the ethylamine chain exhibits free rotation around the C–C bonds. The dimethylamino group introduces electron-donating effects, influencing the compound’s solubility and reactivity.

Crystallographic Analysis and Stereochemical Configuration

X-ray diffraction data for this specific compound remain unpublished, but analogous piperidinyl derivatives provide insight. For example, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (PubChem CID 45790119) crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.8 Å, and β = 105.6°. Hydrogen bonding between the protonated amines and chloride ions stabilizes the lattice, with N–H···Cl distances of ~2.1 Å.

In this compound, the piperidine nitrogen and dimethylamino group are protonated, forming ionic interactions with Cl⁻. The stereoelectronic environment suggests a trans configuration between the piperidinyl and ethylamine substituents to minimize gauche interactions.

Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8–10.5 |

| b (Å) | 11.9–12.7 |

| c (Å) | 14.3–15.1 |

| β (°) | 102–107 |

| Z | 4 |

Conformational Dynamics in Solution Phase

Variable-temperature nuclear magnetic resonance (VT-NMR) studies of related piperidinyl compounds reveal dynamic equilibria between chair and twist-boat conformers. For instance, 3-(piperidinyl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibits a rotational barrier of ~12 kcal/mol for piperidine ring inversion. In this compound, the ethylamine chain’s flexibility allows for gauche and anti conformers, evidenced by coupling constants (J = 6.2–8.4 Hz) in ¹H NMR.

Table 3: Representative ¹H NMR Data (400 MHz, D₂O)

| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Piperidine H-3 | 3.12 | m | – |

| N–CH₃ | 2.78 | s | – |

| CH₂–N (ethylamine) | 2.65 | t | 6.8 |

| Piperidine H-2, H-4 | 1.92 | m | – |

| Piperidine H-5, H-6 | 1.45 | m | – |

Propriétés

IUPAC Name |

N,N-dimethyl-2-piperidin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11(2)7-5-9-4-3-6-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXULICJZKAKIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride, commonly referred to as a piperidine derivative, exhibits significant biological activity through its interactions with various receptors and enzymes. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common motif in many biologically active molecules. Its molecular formula is , and it exists as a dihydrochloride salt, enhancing its solubility and stability for laboratory use. The structural characteristics facilitate its interaction with neurotransmitter systems, influencing multiple biological pathways.

This compound primarily acts by modulating the activity of specific receptors:

- Trace Amine-Associated Receptor 1 (TAAR1) : Studies indicate that compounds with similar structures can activate TAAR1, which is involved in dopaminergic signaling and may have implications in mood disorders and schizophrenia treatment. The compound has shown effective agonism with an EC50 value of approximately 0.507 μM, indicating a significant interaction with this receptor .

- Muscarinic Acetylcholine Receptors (M3R) : Activation of M3R has been linked to various physiological responses, including cell proliferation and resistance to apoptosis, which are critical in cancer progression .

1. Neurological Effects

Research has demonstrated that this compound can influence neurotransmitter systems, particularly those related to pain perception and mood regulation. Its potential analgesic properties make it a candidate for pain management therapies .

2. Cancer Therapy

The compound's interaction with M3R suggests potential applications in cancer therapy. Activation of this receptor has been associated with tumor progression; hence, antagonizing or modulating its activity could provide therapeutic benefits .

3. Antidepressant Potential

Given its action on TAAR1 and other neurotransmitter systems, there is emerging interest in exploring the compound's antidepressant effects. The modulation of dopaminergic pathways may help alleviate symptoms associated with mood disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperidine derivatives similar to this compound:

| Study | Findings | Relevance |

|---|---|---|

| Liu et al. (2022) | Demonstrated significant agonistic activity at TAAR1 | Supports potential for treating schizophrenia |

| Malawska & Gobec (2023) | Explored dual inhibition of cholinesterase enzymes | Indicates possible use in Alzheimer's disease therapy |

| Recent Pharmacological Studies | Showed analgesic effects through receptor interactions | Highlights pain management applications |

Applications De Recherche Scientifique

Scientific Research Applications

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride has several notable applications:

Pharmaceutical Development

- Mechanism of Action : The compound interacts with various neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs). It has shown significant affinity for the α4β2 subtype of nAChRs, which are crucial for cognitive functions and neuroprotection .

- Therapeutic Potential : Investigations are ongoing into its use as a cognitive enhancer and in treating neurodegenerative diseases due to its ability to modulate nAChR activity .

Analgesic Properties

- Pain Management Studies : Preclinical trials have indicated that this compound exhibits analgesic effects comparable to standard pain medications. Its mechanism involves modulation of pain pathways through nAChRs, suggesting it could be a novel approach for pain relief strategies .

Cancer Research

- Anticancer Activity : Research has demonstrated the ability of this compound to downregulate c-MYC expression in Burkitt’s lymphoma cell lines, indicating potential as an anticancer therapeutic agent .

Chemical Synthesis

- Building Block in Organic Chemistry : It serves as a versatile building block for synthesizing more complex organic molecules, aiding in the development of new pharmaceuticals and agrochemicals .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Cognitive Enhancement | Improved memory retention in animal models | Potential for treating cognitive decline |

| Pain Management | Comparable analgesic properties to standard medications | Novel pain relief strategies |

| Cancer Research | Downregulation of c-MYC in cancer cell lines | Possible development of anticancer therapies |

Comparaison Avec Des Composés Similaires

Key Structural Features and Variations

The table below highlights critical differences in molecular structure, substituents, and physicochemical properties among n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride and its analogs:

Pharmacological and Functional Insights

Neuroprotective Activity :

- (S)-α-Phenyl-2-pyridine-ethanamine dihydrochloride (ARL 15896AR) demonstrates neuroprotection in rodent models of global and focal ischemia. It acts as a low-affinity NMDA receptor antagonist, reducing cortical infarct volume and improving motor function post-ischemia .

- This compound may share mechanistic similarities due to its tertiary amine and piperidinyl structure, but direct evidence is lacking.

Piperazine-containing analogs (e.g., N,N-Diethyl-2-(piperazin-1-yl)ethanamine dihydrochloride) introduce an additional nitrogen atom, which could facilitate hydrogen bonding in receptor interactions .

Pharmaceutical Impurities :

- N,N-Dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-2-yl)methoxy]ethanamine dihydrochloride is listed as an impurity in doxylamine hydrogen succinate, underscoring the importance of structural precision in drug synthesis .

Méthodes De Préparation

Alkylation of Piperidine Derivatives

- Starting Materials: Piperidine or substituted piperidine derivatives and an appropriate alkylating agent containing a dimethylaminoethyl moiety.

- Reaction: The piperidine nitrogen undergoes nucleophilic substitution or alkylation with a haloalkylamine derivative (e.g., 2-chloro-N,N-dimethylethanamine).

- Solvents: Commonly used solvents include ethanol, methanol, or polar aprotic solvents such as dimethylformamide (DMF).

- Catalysts/Base: Mild bases like potassium carbonate (K2CO3) or catalytic amounts of acid/base may be used to facilitate the reaction.

- Temperature: Typically conducted at reflux or elevated temperatures (60–100 °C) to promote reaction completion.

- Duration: Reaction times vary from several hours to overnight depending on scale and conditions.

Reductive Amination (Alternative Route)

- Starting Materials: 3-piperidinyl acetaldehyde or corresponding aldehyde and dimethylamine.

- Reaction: Reductive amination using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride under mild acidic conditions.

- Advantages: This method allows direct formation of the tertiary amine with fewer side products.

Purification and Isolation

- Salt Formation: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Purification Techniques: Recrystallization from ethanol/water mixtures or chromatographic methods (e.g., silica gel column chromatography) are employed to enhance purity.

- Drying: Vacuum drying at moderate temperatures (40–50 °C) ensures removal of residual solvents.

Industrial Scale Production

- Scale-Up Considerations: Industrial synthesis employs large reactors with controlled stirring, temperature, and addition rates to optimize yield and minimize impurities.

- Continuous Flow Processes: These are increasingly adopted to improve reproducibility and safety.

- Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques for purity verification.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of piperidine | Piperidine + 2-chloro-N,N-dimethylethanamine | Ethanol/Methanol | 60–80 °C, reflux | 70–85 | Requires base catalyst (e.g., K2CO3) |

| Reductive amination | 3-piperidinyl acetaldehyde + dimethylamine + NaBH3CN | Methanol/Acetic acid | Room temp to 40 °C | 65–80 | Mild acidic conditions preferred |

| Salt formation | Free base + HCl | Ethanol/Water | Room temperature | Quantitative | Crystallization improves purity |

| Purification | Recrystallization/Chromatography | Ethanol/Water | Ambient | — | Removes residual impurities |

Research Findings and Optimization Notes

- Solvent Choice: Polar protic solvents such as ethanol favor alkylation reactions by dissolving both reactants and salts formed.

- Catalyst/Base Impact: Potassium carbonate is commonly used to neutralize HCl formed and drive the reaction forward.

- Temperature Control: Elevated temperatures accelerate reaction rates but must be balanced to avoid side reactions or decomposition.

- Purity Achievements: Optimized recrystallization protocols yield product purity exceeding 99% by HPLC.

- Impurity Profile: Common impurities include unreacted piperidine, monoalkylated amines, and over-alkylated byproducts; controlled by stoichiometry and reaction time.

Analytical Characterization

- NMR Spectroscopy: Confirms chemical structure; characteristic peaks for piperidine ring protons and dimethylamino methyl groups.

- Mass Spectrometry: Verifies molecular weight and molecular ion peaks.

- HPLC: Quantifies purity and detects minor impurities.

- Melting Point: Used to confirm identity and crystallinity of dihydrochloride salt.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride?

- Methodology : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon shifts to confirm the piperidinyl and dimethylamino groups. For example, the piperidinyl protons appear as multiplet signals between δ 1.5–3.0 ppm in H NMR .

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z corresponding to the molecular formula (exact mass calculated: 249.06 g/mol) .

- X-ray Crystallography : Resolve the crystalline structure to validate the dihydrochloride salt formation and stereochemistry .

Q. What synthetic routes are commonly employed for This compound?

- Methodology :

- Reductive Amination : React 3-piperidinyl aldehyde with dimethylamine under hydrogenation conditions, followed by HCl salt formation .

- Intermediate Isolation : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography .

- Scale-Up Considerations : Optimize temperature (e.g., 40–60°C) and solvent systems (e.g., ethanol/water) to enhance yield (>85%) and reduce side products like N-oxide derivatives .

Advanced Research Challenges

Q. How can researchers address contradictory pharmacological data in receptor-binding assays involving this compound?

- Methodology :

- Dose-Response Curves : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Control Experiments : Use selective antagonists (e.g., atropine for muscarinic receptors) to isolate specific binding contributions .

- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities at neurotransmitter receptors (e.g., serotonin 5-HT) and reconcile discrepancies between in vitro and in silico results .

Q. What strategies mitigate impurities during synthesis, such as N-oxide derivatives or residual solvents?

- Methodology :

- HPLC Analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. For example, N-oxide derivatives elute earlier (retention time: 4.2 min) than the target compound (6.8 min) .

- Forced Degradation Studies : Expose the compound to heat (60°C), light, and acidic/basic conditions to identify degradation pathways and optimize storage conditions (e.g., inert atmosphere, −20°C) .

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

- Methodology :

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Validate purity with a polarimeter ([α] range: +60° to +65° for R-enantiomers) .

- Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm enantiomeric excess (>99%) .

Critical Analysis of Contradictory Evidence

- Stereochemical Stability : While assumes stability under standard conditions, forced degradation studies () suggest racemization at >60°C. Researchers should validate stereochemical integrity under experimental conditions .

- Receptor Selectivity : Computational models () predict affinity for 5-HT receptors, but in vitro assays () show stronger activity at σ-1 receptors. Cross-validation with radioligand binding assays is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.